3-(4-Fluorophenyl)-2-methylacrylonitrile
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Overview
Description
3-(4-Fluorophenyl)-2-methylacrylonitrile is an organic compound characterized by the presence of a fluorophenyl group attached to a methylacrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-methylacrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base, followed by a Knoevenagel condensation reaction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-2-methylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(4-Fluorophenyl)-2-methylacrylic acid.
Reduction: 3-(4-Fluorophenyl)-2-methylpropylamine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Fluorophenyl)-2-methylacrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-2-methylacrylonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with potential anti-cancer activity.
1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones: A series of fluorinated pyrazole derivatives with antimicrobial and cytotoxic properties.
Uniqueness
3-(4-Fluorophenyl)-2-methylacrylonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C10H8FN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-6H,1H3 |
InChI Key |
NVBXEZSKVAJCNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C#N |
Origin of Product |
United States |
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